2-Chloro-4-methylbenzaldehyde, with the chemical formula and CAS number 50817-80-6, is an aromatic compound characterized by a chlorobenzene ring substituted with a methyl group and an aldehyde functional group. This compound is notable for its distinct structural features, which include a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring. Its molecular weight is approximately 154.59 g/mol, and it exhibits various physical properties such as high gastrointestinal absorption and moderate skin permeability .
Currently, there is no specific information available regarding the mechanism of action of 2-Chloro-4-methylbenzaldehyde in biological systems.
These reactions are fundamental in organic synthesis and can lead to various derivatives useful in pharmaceuticals and agrochemicals.
The biological activity of 2-Chloro-4-methylbenzaldehyde has been explored in several studies. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Additionally, its derivatives have shown antimicrobial properties, making it relevant in medicinal chemistry.
Several methods exist for synthesizing 2-Chloro-4-methylbenzaldehyde:
2-Chloro-4-methylbenzaldehyde finds applications in various fields:
Studies have shown that 2-Chloro-4-methylbenzaldehyde interacts with biological systems primarily through enzyme inhibition. Its role as an inhibitor of cytochrome P450 enzymes suggests potential implications for drug interactions and metabolism . Further research is needed to fully elucidate its pharmacokinetics and toxicological profile.
Several compounds exhibit structural similarities to 2-Chloro-4-methylbenzaldehyde. Here is a comparison highlighting their unique features:
Compound Name | CAS Number | Notable Features |
---|---|---|
2-Chloro-4-methylaniline | 12007 | Amino group instead of aldehyde |
4-Chloro-2-methylbenzaldehyde | 40137-29-9 | Chlorine at different position |
3-Chloro-4-methylbenzaldehyde | 104-88-1 | Different substitution pattern |
2-Bromo-4-methylbenzaldehyde | 824-54-4 | Bromine instead of chlorine |
2-Chloro-5-methylbenzaldehyde | 101349-71-7 | Different position of methyl substitution |
Each of these compounds shares a common aromatic framework but differs in functional groups or substitution patterns, which significantly influence their chemical behavior and biological activity.
Corrosive;Irritant